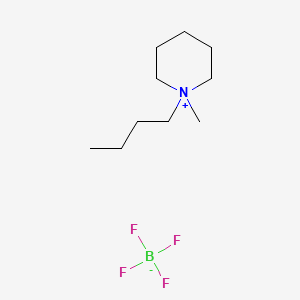

1-Butyl-1-methylpiperidinium tetrafluoroborate

Descripción general

Descripción

1-Butyl-1-methylpiperidinium tetrafluoroborate is an ionic liquid . It can reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .

Molecular Structure Analysis

The molecular formula of 1-Butyl-1-methylpiperidinium tetrafluoroborate is C10H22BF4N . Its molecular weight is 243.09 .Aplicaciones Científicas De Investigación

Solvent for Organic Compound Synthesis

1-Butyl-1-methylpiperidinium tetrafluoroborate can act as an effective solvent for the synthesis of organic compounds . This includes the production of biodiesel from waste cooking oil .

Electrochemical Double-Layer Capacitors (EDLCs)

This compound can be used as an electrolyte along with 1,2-butylene carbonate and 3-cyanopropionic acid methyl ester solvents, applicable in the electrochemical double-layer capacitors (EDLCs) .

N-Alkylation Reaction

1-Butyl-1-methylpiperidinium tetrafluoroborate can be used as an ionic solvent in the N-alkylation reaction of acridine ester precursors with 1,3-propane sultone .

Corrosion Inhibitor

This compound can act as an inhibitor of corrosion for copper in acidic conditions .

Vulcanisation of NBR Composites

1-Butyl-1-methylpiperidinium tetrafluoroborate is an ionic liquid, which can reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .

Ionic Liquid Dual Ion Battery

1-Butyl-1-methylpiperidinium bis (trifluoromethylsulfonyl)imide, a related compound, can be used as an electrolyte in ionic liquid dual ion battery .

Safety and Hazards

1-Butyl-1-methylpiperidinium tetrafluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor .

Mecanismo De Acción

Target of Action

The primary target of 1-Butyl-1-methylpiperidinium tetrafluoroborate is the vulcanization process of NBR (acrylonitrile-butadiene elastomer) composites . The compound acts as an ionic liquid, which can reduce the onset temperature during the vulcanization of these composites .

Mode of Action

1-Butyl-1-methylpiperidinium tetrafluoroborate interacts with the vulcanization process of NBR composites by reducing the onset temperature. This interaction facilitates the vulcanization process, making it more efficient .

Biochemical Pathways

It’s known that the compound plays a significant role in the vulcanization process of nbr composites .

Result of Action

The primary result of the action of 1-Butyl-1-methylpiperidinium tetrafluoroborate is the reduction of the vulcanization onset temperature in NBR composites . This effect facilitates the vulcanization process, potentially leading to more efficient production of these composites .

Action Environment

The action of 1-Butyl-1-methylpiperidinium tetrafluoroborate can be influenced by various environmental factors. For instance, it has been found to perform better as a corrosion inhibitor at longer immersion times . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as immersion time and possibly other environmental conditions .

Propiedades

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.BF4/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)5/h3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQPPCWBIGFWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(CCCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049369 | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1-methylpiperidinium tetrafluoroborate | |

CAS RN |

886439-34-5 | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known applications of BMPTFB in materials science?

A1: Research indicates that BMPTFB exhibits strong potential as a corrosion inhibitor for steel. Studies have shown its effectiveness in retarding the dissolution of St37 steel in hydrochloric acid (HCl) environments []. This protective effect stems from BMPTFB's adsorption onto the steel surface, forming a barrier against corrosive agents.

Q2: How does BMPTFB interact with metal surfaces to inhibit corrosion?

A2: BMPTFB acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that BMPTFB increases the charge transfer resistance at the metal-solution interface, hindering the corrosion process [].

Q3: What is the mechanism of BMPTFB adsorption onto metal surfaces?

A3: Analysis using the El-Awady kinetic/thermodynamic adsorption isotherm suggests that BMPTFB adsorbs onto St37 steel surfaces primarily through physisorption []. This indicates that the interaction between BMPTFB and the metal surface is governed by weak van der Waals forces rather than the formation of strong chemical bonds.

Q4: Has BMPTFB shown potential in other applications beyond corrosion inhibition?

A4: Yes, BMPTFB has demonstrated potential as an efficient catalyst in organic synthesis. For instance, it facilitates the synthesis of benzimidazole, 2-substituted benzimidazole, and benzothiazole derivatives at room temperature []. The reactions proceed with short reaction times and generally result in moderate to high product yields [].

Q5: What is known about the environmental fate of BMPTFB and its potential impact?

A5: Research has investigated the transformation products of BMPTFB in water using high-performance liquid chromatography coupled with high-resolution mass spectrometry []. The study identified 32 transformation products, revealing that BMPTFB primarily undergoes alkyl chain hydroxylation/shortening and de-alkylation processes []. Toxicity assessments using Vibrio Fischeri bacteria suggest that the transformation of BMPTFB leads to the formation of compounds with slightly harmful characteristics [].

Q6: Are there any computational studies focusing on understanding the properties and behavior of BMPTFB?

A6: While experimental studies dominate the current research landscape, investigations into the molecular interactions of BMPTFB with water and alcohols have utilized thermodynamic parameters derived from density and speed of sound measurements []. These studies provide insights into the specific and non-specific molecular interactions occurring in these systems. Further computational studies could provide valuable insights into optimizing BMPTFB's properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)

![7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B3294081.png)

![6-Bromo-3,3-dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B3294142.png)

![1-Azabicyclo[2.2.2]octane-3-methanol, (S)-](/img/structure/B3294151.png)